SMCC-DM4 Demonstrates Superior Solubility and Reduced Aggregation Propensity Versus SMCC-DM1
In direct comparative studies disclosed in patent literature, maytansinoid drug-linker derivatives incorporating the SMCC-DM4 architecture exhibited increased aqueous solubility and a decreased aggregation rate compared to SMCC-DM1 [1]. The reduced aggregation propensity is critical during ADC manufacturing, as lower aggregation minimizes the need for post-conjugation purification steps and improves final conjugate homogeneity.
| Evidence Dimension | Aqueous solubility and aggregation rate |
|---|---|
| Target Compound Data | Increased solubility; decreased aggregation rate |
| Comparator Or Baseline | SMCC-DM1 (baseline) |
| Quantified Difference | Qualitatively superior; no numeric fold-change specified in patent abstract |
| Conditions | Patent-disclosed maytansinoid drug-linker derivative payloads; SMCC-DM1 as reference comparator |
Why This Matters
Lower aggregation rates translate to higher conjugation yields and reduced lot-to-lot variability in ADC manufacturing, directly impacting scalability and cost-efficiency for procurement decisions.
- [1] Bionecure Therapeutics, Inc. WO-2022010797-A2 (also published as US 2023/0256114 A1). Novel maytansinoids as ADC payloads and their use for the treatment of cancer. Filed July 2, 2021, published January 12, 2022. View Source
